Welcome to the BenchChem Online Store!
molecular formula C7H9N3OS B8366523 5-Amino-4-cyano-3-isopropoxyisothiazole

5-Amino-4-cyano-3-isopropoxyisothiazole

Cat. No. B8366523
M. Wt: 183.23 g/mol
InChI Key: ZHJWRHVPHXGZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04059433

Procedure details

In the manner of Example V C, 123 g of 3-amino-2-cyano-3-isopropoxy-2-propenethioamide in 500 ml of isopropanol were treated with 80 ml of 30% hydrogen peroxide (22.6 g of active H2O2). The residue from the reaction was recrystallized from toluene to yield 108.4 g of 5-amino-4-cyano-3-isopropoxyisothiazole, mp 146°-148°. The nmr and ir spectra were consistent with the assigned structure.
Name
3-amino-2-cyano-3-isopropoxy-2-propenethioamide
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([O:9][CH:10]([CH3:12])[CH3:11])=[C:3]([C:7]#[N:8])[C:4](=[S:6])[NH2:5].OO>C(O)(C)C>[NH2:5][C:4]1[S:6][N:1]=[C:2]([O:9][CH:10]([CH3:12])[CH3:11])[C:3]=1[C:7]#[N:8]

Inputs

Step One
Name
3-amino-2-cyano-3-isopropoxy-2-propenethioamide
Quantity
123 g
Type
reactant
Smiles
NC(=C(C(N)=S)C#N)OC(C)C
Name
Quantity
80 mL
Type
reactant
Smiles
OO
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue from the reaction was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NS1)OC(C)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 108.4 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.